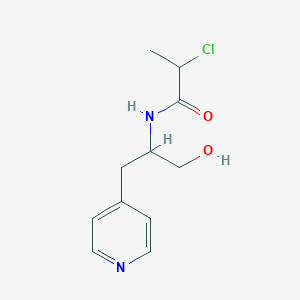
2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide is a chemical compound that features a chlorinated amide group attached to a hydroxy-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-hydroxypyridine with a suitable amide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated amide can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-pyridine moiety can form hydrogen bonds with active site residues, while the chlorinated amide group can participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-hydroxypyridine: Shares the hydroxy-pyridine moiety but lacks the amide group.
N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)acetamide: Similar structure but with an acetamide group instead of a chlorinated amide.
2-Chloro-N-(4-phenylbutan-2-yl)propanamide: Contains a phenyl group instead of the hydroxy-pyridine moiety.
Uniqueness
2-Chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide is unique due to the combination of its chlorinated amide and hydroxy-pyridine moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)11(16)14-10(7-15)6-9-2-4-13-5-3-9/h2-5,8,10,15H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHEIVVUUYLTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=NC=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)
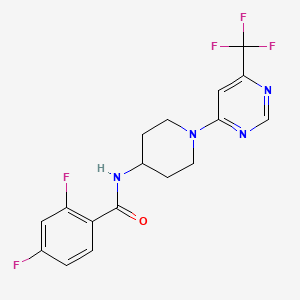
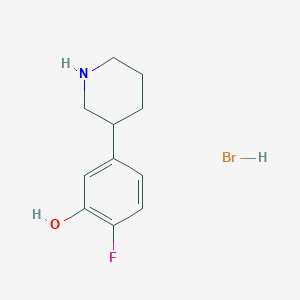
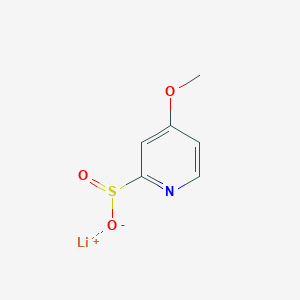
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
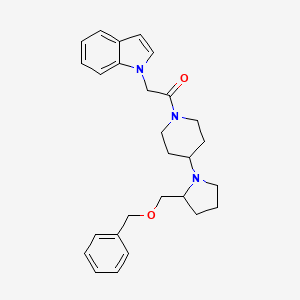
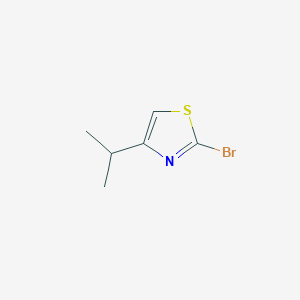
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)
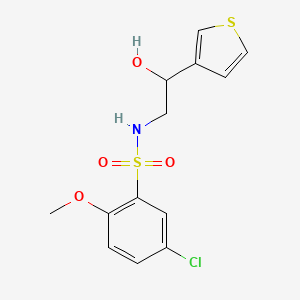

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
